molecular formula C6H15N3 B3380920 4-Methyl-1,4-diazepan-1-amine CAS No. 21091-66-7

4-Methyl-1,4-diazepan-1-amine

Cat. No.: B3380920
CAS No.: 21091-66-7
M. Wt: 129.2 g/mol
InChI Key: CSKAHKYQYIVOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,4-diazepan-1-amine (Molecular Formula: C6H15N3) is a synthetic organic compound featuring a seven-membered 1,4-diazepane ring system . Compounds based on the diazepane scaffold are recognized in drug discovery as "privileged structures," meaning this single molecular framework can be utilized to develop ligands for a diverse range of biological receptors . This makes this compound a valuable chemical building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its structure serves as a versatile template, allowing researchers to introduce various functional groups to create compounds for probing protein function or screening for biological activity . The diazepine scaffold, which forms the core of this reagent, has emerged as a key template in epigenetics research for developing potent inhibitors of bromodomain-containing proteins, which are important targets in oncology and inflammation . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-1,4-diazepan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-8-3-2-4-9(7)6-5-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKAHKYQYIVOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522680
Record name 4-Methyl-1,4-diazepan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21091-66-7
Record name 4-Methyl-1,4-diazepan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4-Methyl-1,4-diazepan-1-amine involves an enzymatic intramolecular asymmetric reductive amination. This method uses imine reductase-catalyzed reactions to convert aminoketones into chiral 1,4-diazepanes . The reaction conditions typically involve the use of specific enantiocomplementary imine reductases (IREDs) to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound can be achieved through a tandem enantioselective transamination/seven-membered ring annulation process. This method avoids the use of heavy metal catalysts and halogenated solvents, making it more environmentally friendly .

Mechanism of Action

The mechanism of action of 4-Methyl-1,4-diazepan-1-amine involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceutical compounds, the diazepane ring structure is crucial for binding to target receptors and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methyl-1,4-diazepan-1-amine with diazepane derivatives, piperazines, and oxazepanes, focusing on structural variations, synthesis routes, and functional properties.

Diazepane Derivatives
Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties References
This compound C₆H₁₃N₃ 127.19 g/mol 7-membered ring, N1-amine, C4-methyl Intermediate in kinase inhibitors
3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]-1-propanamine C₁₆H₂₅N₃ 259.39 g/mol Benzyl substituent at C4, propylamine chain Enhanced lipophilicity; CNS-targeting
2-(4-Methyl-1,4-diazepan-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine C₁₆H₂₅N₃ 259.39 g/mol Naphthyl group fused to diazepane Potential serotonin receptor modulation
4-(4-Methyl-1,4-diazepan-1-yl)aniline C₁₂H₁₉N₃ 205.30 g/mol Aromatic amine at C4 Electrophilic coupling in drug synthesis

Key Findings :

  • Substituent Effects : The addition of aromatic groups (e.g., benzyl or naphthyl) increases lipophilicity and enhances binding to hydrophobic targets, such as CNS receptors .
  • Amine Positioning : The terminal amine in this compound allows for nucleophilic reactivity, enabling conjugation with electrophilic groups in kinase inhibitors .
Piperazine Analogs
Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties References
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 197.32 g/mol Six-membered piperazine ring, cyclohexyl Component of spirocyclic kinase inhibitors
CPI098 (4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one) C₁₀H₁₂N₂O 176.22 g/mol Benzodiazepinone core, C4-methyl Biochemical assays (e.g., kinase inhibition)

Key Findings :

  • Ring Size Impact : Piperazines (6-membered) exhibit faster ring inversion kinetics compared to diazepanes (7-membered), affecting conformational flexibility in drug-receptor interactions .
  • Functional Groups : CPI098’s ketone group introduces hydrogen-bonding capacity, contrasting with the primary amine in this compound, which favors covalent bonding .
Oxazepane Derivatives
Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties References
[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride C₇H₁₈Cl₂N₂O 217.14 g/mol Oxygen atom in 7-membered ring, methyl group Solubility enhancer in peptide synthesis

Key Findings :

  • Heteroatom Influence : Replacing a nitrogen with oxygen in the ring (oxazepane vs. diazepane) increases polarity and aqueous solubility, beneficial for pharmacokinetics .

Biological Activity

4-Methyl-1,4-diazepan-1-amine is a nitrogen-containing heterocyclic compound known for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry, with a focus on recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H15N3\text{C}_6\text{H}_{15}\text{N}_3 and features a seven-membered diazepane ring substituted with a methyl group at the 4-position. This substitution enhances its stability and reactivity compared to other diazepane derivatives.

Synthesis Methods

The compound can be synthesized through various methods:

  • Enzymatic Asymmetric Reductive Amination : Utilizes imine reductase to convert aminoketones into chiral 1,4-diazepanes.
  • Tandem Enantioselective Transamination : An industrial method that avoids heavy metal catalysts, making it environmentally friendly.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It serves as a precursor in the synthesis of bioactive molecules and pharmaceutical compounds, such as Ripasudil (used for glaucoma) and Suvorexant (used for insomnia).

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against various protozoan parasites. For instance:

  • Inhibition of Trypanosoma cruzi : Compounds containing the diazepane structure showed promising activity against this parasite, highlighting the potential for developing new antiparasitic therapies .

Case Studies

A notable study involved the evaluation of this compound derivatives against cancer cell lines. The results indicated that these compounds could induce apoptosis in MTAP-deleted cancer cells through inhibition of PRMT5 substrate adaptor proteins .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
1,4-Diazepane Parent compound without methyl groupLimited biological activity
5-Methyl-1,4-diazepan-1-amine Methyl group at different positionVaries based on substitution
1,4-Benzodiazepine Fused benzene ringKnown anxiolytic properties
This compound Unique methyl substitution at 4-positionSignificant antiparasitic and anticancer activities

Research Applications

The compound's versatility extends beyond medicinal chemistry; it is also utilized in:

  • Material Science : As a building block in creating new materials.
  • Catalysis : Development of catalysts for industrial processes .

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-1,4-diazepan-1-amine, and how can reaction conditions be standardized?

Answer:
The synthesis of this compound typically involves cyclocondensation reactions. A common approach includes reacting 1,4-diazepane precursors with methylating agents (e.g., methyl iodide) under controlled pH (7–9) and temperature (60–80°C) to ensure regioselective N-methylation . Key steps include:

  • Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol.
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of precursor to methylating agent) and employ inert atmospheres (N₂/Ar) to minimize side reactions.
    Data Table:
StepReagentConditionsYield (%)Purity (%)
1CH₃IpH 8, 70°C65–75≥95 (HPLC)
2NaBH₄RT, EtOH80–85≥98 (GC)

Advanced: How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?

Answer:
Enantioselective synthesis requires chiral catalysts (e.g., BINAP-Ru complexes) or chiral auxiliaries. A validated method involves:

  • Asymmetric Hydrogenation: Use (R)-BINAP-RuCl₂ to reduce imine intermediates, achieving enantiomeric excess (ee) >90% .
  • Resolution: Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers.
    Key Data:
  • ee: 92–95% (confirmed by polarimetry).
  • Kinetic Resolution: Rate constants (k₁/k₂) of 1.8–2.2 for enantiomer separation.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Standard characterization includes:

  • NMR: ¹H/¹³C NMR (DMSO-d₆) to confirm methyl group integration (δ 2.3–2.5 ppm) and diazepane ring protons (δ 3.1–3.7 ppm) .
  • Mass Spectrometry: ESI-MS (m/z 129.1 [M+H]⁺) for molecular weight confirmation.
  • Elemental Analysis: C: 54.1%, H: 9.7%, N: 24.8% (theoretical vs. experimental).

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction is used to:

  • Confirm Stereochemistry: Resolve chair vs. boat conformations of the diazepane ring .
  • Validate Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H⋯O bonds) affecting stability.
    Example: A derivative with [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol showed a chair conformation with torsion angles of 55.2°–58.7° .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:

  • Antimicrobial Activity: Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., EZH2 inhibition IC₅₀ measurement using H3K27me3 substrates) .
    Data Table (EZH2 Inhibition):
CompoundIC₅₀ (nM)Selectivity (vs. EZH1)
Derivative A12.3 ± 1.2>100-fold
Derivative B8.7 ± 0.9>50-fold

Advanced: How do structural modifications of this compound impact its pharmacokinetic properties?

Answer:

  • Lipophilicity: Introduce fluorinated substituents to enhance blood-brain barrier penetration (logP increase from 1.2 to 2.5) .
  • Metabolic Stability: Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation (t₁/₂ improved from 1.5 h to 4.2 h in liver microsomes) .
    SAR Insights:
  • Quinoline Derivatives: 2-(4-Methyl-1,4-diazepan-1-yl)quinoline shows 10-fold higher potency than parent compound due to π-π stacking with EZH2 .

Basic: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

  • Replicate Experiments: Use standardized protocols (e.g., ATCC microbial strains, identical assay buffers).
  • Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ ranges for EZH2 inhibition: 8–15 nM vs. 50–70 nM) to identify outliers due to assay variability .

Advanced: What computational methods predict the binding modes of this compound derivatives with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina to simulate interactions with EZH2 (PDB: 5LS6). Key residues: Phe665, Tyr666 .
  • MD Simulations: GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,4-diazepan-1-amine
Reactant of Route 2
4-Methyl-1,4-diazepan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.